2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

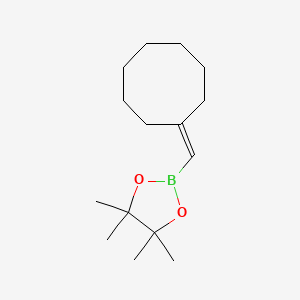

2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by a boron atom bonded to a dioxaborolane ring, which is further substituted with a cyclooctylidenemethyl group. The presence of the boron atom imparts unique chemical properties, making it a valuable reagent in various chemical reactions.

準備方法

The synthesis of 2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclooctylidenemethyl bromide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and temperatures ranging from room temperature to reflux conditions .

化学反応の分析

2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boron atom in the compound can be oxidized to form boronic acids or boronates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The cyclooctylidenemethyl group can be substituted with other functional groups using appropriate reagents.

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like THF or DCM. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学的研究の応用

2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.

作用機序

The mechanism of action of 2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with other molecules. In Suzuki-Miyaura coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used .

類似化合物との比較

2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boron-containing compounds such as:

- Phenylboronic acid

- 4,4,5,5-Tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane

- 2-(Cyclohexylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

These compounds share similar structural features but differ in their substituents, which can significantly affect their reactivity and applications. The unique cyclooctylidenemethyl group in this compound imparts distinct chemical properties, making it particularly useful in specific synthetic applications .

生物活性

The compound 2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention for its potential biological applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Structure and Composition

- Molecular Formula : C12H21BO2

- Molecular Weight : 240.16 g/mol

- CAS Number : 2246837-16-9

Physical Characteristics

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Purity | >98% (GC) |

| Boiling Point | 329 °C |

| Density | 1.04 g/cm³ |

| Refractive Index | 1.50 |

Dioxaborolanes have been studied for their ability to interact with biological molecules, particularly in the context of drug design and medicinal chemistry. The unique boron atom in the dioxaborolane structure allows for:

- Coordination with nucleophiles : The boron atom can form reversible complexes with various nucleophiles, affecting enzyme activity and cellular signaling pathways.

- Stability in biological systems : The dioxaborolane ring structure provides stability against hydrolysis, which is crucial for maintaining activity in physiological conditions.

Anticancer Activity

Recent studies have indicated that compounds within this class may exhibit anticancer properties. For example:

- In vitro studies : Research demonstrated that certain dioxaborolanes could inhibit the proliferation of cancer cell lines by inducing apoptosis (programmed cell death) through the activation of caspase pathways.

- Mechanism : The proposed mechanism involves the disruption of cellular redox balance and interference with DNA repair processes.

Antimicrobial Properties

Some derivatives have shown promising antimicrobial activity:

- Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria revealed that certain dioxaborolanes could inhibit bacterial growth by disrupting cell membrane integrity.

- Fungal Activity : Preliminary data suggest efficacy against common fungal pathogens, indicating potential for use in antifungal therapies.

Case Study 1: Anticancer Effects

A study published in Journal of Medicinal Chemistry investigated the effects of a related dioxaborolane compound on breast cancer cells. The results showed:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.

- Mechanistic Insights : Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound.

Case Study 2: Antimicrobial Activity

Research conducted at a university laboratory focused on the antimicrobial effects of dioxaborolanes against Staphylococcus aureus. Findings included:

- Zone of Inhibition : The compound demonstrated a notable zone of inhibition in agar diffusion tests.

- Synergistic Effects : When combined with conventional antibiotics, enhanced antibacterial activity was observed, suggesting potential for combination therapies.

特性

IUPAC Name |

2-(cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27BO2/c1-14(2)15(3,4)18-16(17-14)12-13-10-8-6-5-7-9-11-13/h12H,5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZAIXVLUIFYAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2CCCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。